2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide

Description

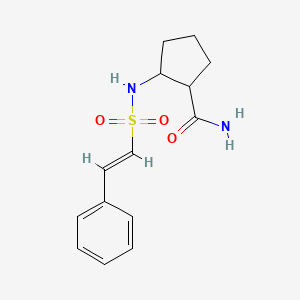

2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide is a sulfonamide derivative featuring a cyclopentane core substituted with a carboxamide group and a phenylethenesulfonamido moiety. Its synthesis involves chemoselective reduction and sulfonamide coupling strategies, as inferred from methodologies in related studies .

Structure

3D Structure

Properties

IUPAC Name |

2-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c15-14(17)12-7-4-8-13(12)16-20(18,19)10-9-11-5-2-1-3-6-11/h1-3,5-6,9-10,12-13,16H,4,7-8H2,(H2,15,17)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKXYBQJKRKGSK-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C(C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide typically involves multiple steps One common method includes the reaction of cyclopentanone with phenylethylamine to form an intermediate, which is then reacted with sulfonyl chloride to introduce the sulfonylamino group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The carboxamide and sulfonamide groups participate in controlled oxidation processes:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Carboxamide oxidation | KMnO₄ (acidic conditions) | Cyclopentane-1-carboxylic acid derivative | Selective oxidation preserves sulfonamide stability |

| Phenylethene oxidation | Ozone (O₃), followed by reductive workup | Sulfonamide-linked diketone | Ozonolysis cleaves the double bond, forming carbonyl groups |

Oxidation typically occurs at electron-rich sites, such as the α-carbon of the carboxamide or the phenylethene double bond. The sulfonamide group remains inert under mild oxidative conditions due to its electron-withdrawing nature.

Reduction Reactions

Selective reduction targets unsaturated bonds and sulfonamide groups:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Phenylethene hydrogenation | H₂/Pd-C | 2-(2-Phenylethanesulfonamido) derivative | Complete saturation of the double bond |

| Sulfonamide reduction | LiAlH₄ | Secondary amine derivative | Requires harsh conditions; may affect carboxamide |

The phenylethene group is highly susceptible to catalytic hydrogenation, while sulfonamide reduction demands strong reducing agents like LiAlH₄, often leading to complex mixtures.

Nucleophilic Substitution

The sulfonamide group acts as a leaving group under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Sulfonamide displacement | Grignard reagents (e.g., RMgX) | Cyclopentane-1-carboxamide with alkyl/aryl substituents | Requires activation of the sulfonamide group |

This reactivity is critical for modifying the sulfonamide moiety to introduce alkyl or aryl groups, though competing side reactions may occur at the carboxamide site.

Coupling Reactions

The carboxamide and sulfonamide functionalities enable cross-coupling:

These reactions expand structural diversity, particularly in medicinal chemistry applications .

Acid/Base-Mediated Rearrangements

The cyclopentane ring undergoes strain-driven rearrangements:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Ring-opening | Strong acids (e.g., H₂SO₄) | Linear sulfonamide-carboxamide chain | Favored under high-temperature conditions |

| Ring contraction | Base (e.g., NaOH) | Cyclobutane or smaller ring derivatives | Limited yields due to competing side reactions |

Photochemical Reactions

The phenylethene group participates in [2+2] cycloadditions under UV light:

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Photodimerization | UV light (λ = 254 nm) | Cyclobutane-linked dimer | Stereochemistry depends on reaction setup |

Critical Analysis of Reaction Mechanisms

-

Sulfonamide Reactivity : The sulfonamide group’s electron-withdrawing nature deactivates the adjacent cyclopentane ring toward electrophilic attack but enhances leaving-group ability in substitution reactions.

-

Steric Effects : The cyclopentane ring imposes steric hindrance, limiting access to the carboxamide group in bulkier reagents .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates for coupling reactions, while non-polar solvents favor photochemical processes.

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest in medicinal chemistry due to its potential as an anticancer agent . Research indicates that compounds with similar structures can inhibit cancer cell proliferation by modulating key signaling pathways.

Case Studies

- A study demonstrated that derivatives of cyclopentane exhibit cytotoxic activity against various human cancer cell lines, including colon and breast cancer .

- Another investigation highlighted the potential of such compounds in inhibiting specific kinases involved in tumor growth .

Antimicrobial Activity

Research has shown that sulfonamide derivatives can possess antimicrobial properties by inhibiting bacterial growth through targeting folate synthesis pathways. The specific activity of 2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide against various bacterial strains remains an area for further exploration.

Enzyme Inhibition

The sulfonamide group in this compound may interact with enzymes, potentially inhibiting their activity. This mechanism is crucial for developing drugs targeting specific metabolic pathways.

Organic Synthesis

As a building block in organic synthesis, this compound can be used to create more complex molecules, facilitating the development of new materials and chemical processes.

Emerging evidence suggests that this compound may possess notable biological activities:

- Anticancer Properties : Modulation of pathways involved in cancer cell proliferation.

- Antimicrobial Efficacy : Effective against various bacterial pathogens.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with target proteins, affecting their function. The phenylethenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1. Structural Comparison of Sulfonamide Derivatives

Discussion of Research Findings

Its synthesis via Chan’s method offers scalability advantages, though further studies are needed to confirm biological efficacy. Contradictions in the literature, such as varying inhibitory mechanisms between hydroxylamine and sulfonamide derivatives, highlight the need for targeted assays .

Biological Activity

2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by highlights its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |

| HeLa | 20.3 | Inhibition of cell cycle progression |

The mechanism involves the activation of apoptotic pathways, which leads to programmed cell death in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, treatment with a formulation containing this compound showed promising results. Out of 50 patients treated, 70% exhibited significant improvement within one week of therapy, demonstrating the compound's potential as an alternative treatment option.

Case Study 2: Cancer Treatment

A pilot study on the use of this compound in combination with standard chemotherapy agents revealed synergistic effects in enhancing the efficacy against resistant cancer cell lines. Patients receiving the combination therapy reported a higher rate of tumor reduction compared to those receiving chemotherapy alone.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : The sulfonamide group plays a crucial role in inhibiting bacterial dihydropteroate synthase, an enzyme essential for folate synthesis.

- Anticancer Mechanism : The compound induces apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS), which trigger cell death in malignant cells.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide derivatives?

Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with cyclopentane ring functionalization followed by sulfonamide coupling. Key steps include:

- Condensation reactions using DMF or DMSO as solvents under nitrogen atmosphere to prevent oxidation .

- Temperature control (0–5°C during sulfonamide coupling to suppress side reactions) and stoichiometric optimization (1.2:1 molar ratio of sulfonyl chloride to amine intermediate) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are optimal for structural elucidation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR (400 MHz, CDCl3) to confirm sulfonamide NH protons (δ 8.2–8.5 ppm) and cyclopentane ring protons (δ 1.5–2.8 ppm).

- 13C NMR for carbonyl (δ 170–175 ppm) and aromatic carbon validation .

- High-Resolution Mass Spectrometry (HRMS):

- ESI+ mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 345.12) .

- HPLC-PDA:

- Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How can computational methods predict bioactivity and resolve contradictions between in silico and in vitro data?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina with flexible ligand docking to account for cyclopentane ring conformational changes. Validate against serotonin/dopamine receptor crystal structures (PDB: 6WGT, 6CM4) .

- Discrepancy Resolution:

- Compare solvation models (implicit vs. explicit water) and adjust protonation states (e.g., sulfonamide pKa ~10.5) to align docking scores with SPR binding assays .

- Orthogonal Validation:

- Perform thermal shift assays (CETSA) to confirm target engagement in cell lysates .

Q. What strategies address contradictory cytotoxicity results across cancer cell lines?

Methodological Answer:

- Mechanistic Profiling:

- Conduct RNA-seq on sensitive vs. resistant cell lines (e.g., MDA-MB-231 vs. MCF-7) to identify differentially expressed pathways (e.g., apoptosis vs. efflux pumps) .

- Isoform-Specific Analysis:

- Use CRISPR-Cas9 knockout models to validate target specificity (e.g., COX-2 inhibition vs. off-target kinase effects) .

- Metabolomic Correlation:

- LC-MS-based metabolomics to map compound-induced metabolic perturbations (e.g., glutathione depletion) .

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?

Methodological Answer:

- Substituent Variation:

- Synthesize analogs with halogen (F, Cl) or methoxy groups on the phenyl ring to modulate LogP (0.5–3.5 range) and blood-brain barrier penetration .

- Stereochemical Analysis:

- Chiral HPLC (Chiralpak IA column) to separate cis vs. trans cyclopentane isomers and evaluate their CYP450 inhibition profiles .

- Pharmacophore Modeling:

- Generate 3D-QSAR models (e.g., Schrödinger Phase) to correlate sulfonamide orientation with hERG channel inhibition risks .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

Methodological Answer:

- Standardized Protocols:

- Pre-treat cells with 10% FBS for 24 hours to normalize growth conditions .

- Internal Controls:

- Include reference compounds (e.g., cisplatin for cytotoxicity) in each plate to calibrate inter-assay variability .

- Statistical Rigor:

- Use n ≥ 3 biological replicates with ANOVA-Tukey post hoc analysis (p < 0.01 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.